Chrysamine G
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysamine G can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salts are then coupled with phenolic compounds to form the azo dye.
Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and azo coupling reactions under controlled conditions. The process requires precise temperature control and the use of high-purity reagents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Chrysamine G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chrysamine G has a wide range of scientific research applications:
Chemistry: Used as a probe for studying amyloid fibrils and other protein aggregates.
Biology: Employed in histological staining to detect amyloid deposits in tissues.
Medicine: Utilized in Alzheimer’s disease research to quantify amyloid β deposition.
Mechanism of Action
Chrysamine G exerts its effects by binding to beta-amyloid proteins. The binding occurs through hydrophobic interactions and hydrogen bonding, allowing this compound to penetrate the blood-brain barrier and bind to amyloid plaques. This binding inhibits the aggregation of amyloid β and reduces its neurotoxicity .
Comparison with Similar Compounds
Congo Red: Like Chrysamine G, Congo Red is an amyloid-binding dye used in histological staining.
Thioflavin T: Another amyloid-binding dye used in Alzheimer’s disease research.
Curcumin: A natural compound with amyloid-binding properties
Uniqueness of this compound: this compound is unique due to its high affinity for beta-amyloid proteins and its ability to penetrate the blood-brain barrier. This makes it particularly useful in Alzheimer’s disease research and distinguishes it from other amyloid-binding compounds .
Properties
Molecular Formula |
C26H18N4O6 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
5-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C26H18N4O6/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36/h1-14,31-32H,(H,33,34)(H,35,36) |
InChI Key |
XFFSCOOTVXBLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)N=NC4=CC(=C(C=C4)O)C(=O)O |
Synonyms |
3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(6-hydroxybenzoic acid), disodium salt C.I. Direct Yellow 1 chrysamine chrysamine G |
Origin of Product |
United States |
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